O-{3-[(4-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate
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Overview
Description
N-(4-BROMOPHENYL)-3-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE is an organic compound with a complex structure that includes a bromophenyl group and a diethylcarbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-3-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE typically involves the reaction of 4-bromophenylamine with 3-(diethylcarbamothioyl)oxybenzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-3-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenol derivatives, while reduction can produce phenyl derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-3-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-3-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The diethylcarbamothioyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-{(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazinoacetyl}amino}benzamide : This compound has a more complex structure with additional functional groups.
N-(4-Bromophenyl)benzamide: This compound shares the bromophenyl group but lacks the diethylcarbamothioyl group.
Uniqueness
N-(4-BROMOPHENYL)-3-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE is unique due to the presence of both the bromophenyl and diethylcarbamothioyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19BrN2O2S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
O-[3-[(4-bromophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C18H19BrN2O2S/c1-3-21(4-2)18(24)23-16-7-5-6-13(12-16)17(22)20-15-10-8-14(19)9-11-15/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
HZDRTSMHCLHVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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